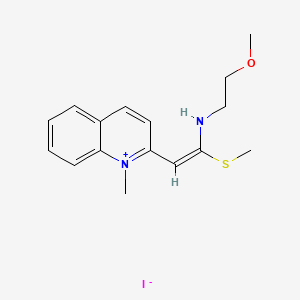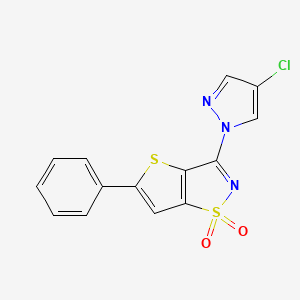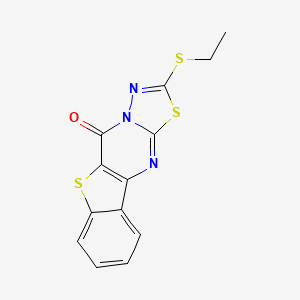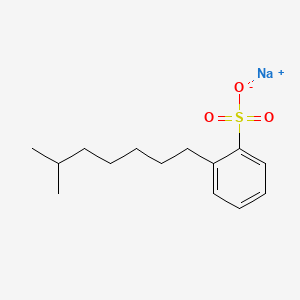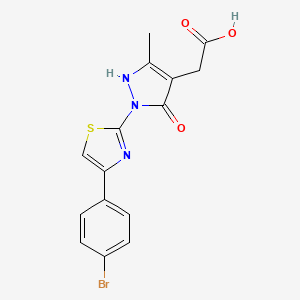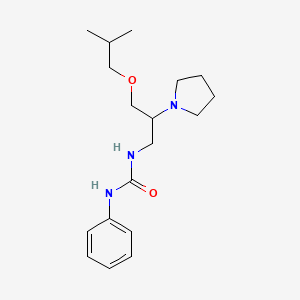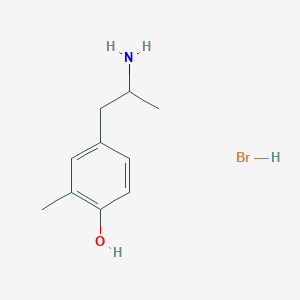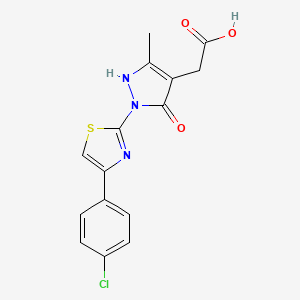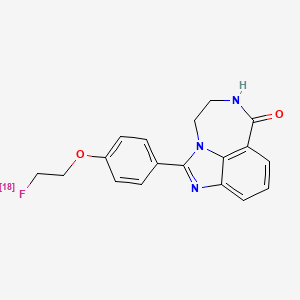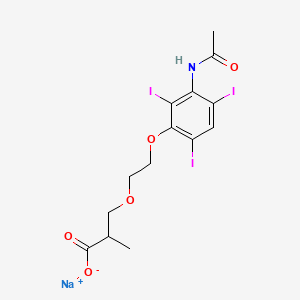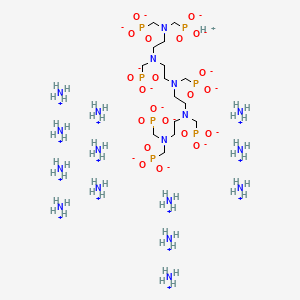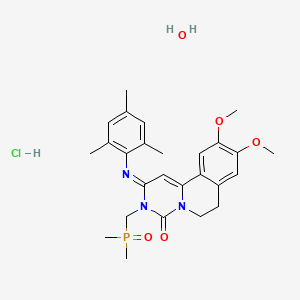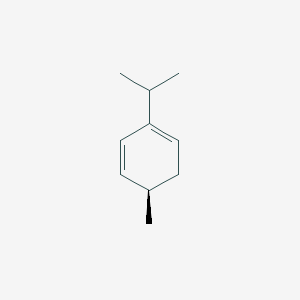
6NR9FA5Efg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®-, also known by its unique identifier 6NR9FA5Efg, is an organic molecule with the molecular formula C10H16 . This compound is characterized by its cyclohexadiene ring structure with methyl and isopropyl substituents, making it a notable compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by selective hydrogenation to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, alcohols, ketones, and fully saturated hydrocarbons .
Scientific Research Applications
1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- involves its interaction with specific molecular targets. It can modulate various biochemical pathways, depending on its functional groups and the nature of its substituents. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: Lacks the methyl and isopropyl substituents, making it less sterically hindered.
5-Methyl-1,3-cyclohexadiene: Similar structure but without the isopropyl group.
2-Isopropyl-1,3-cyclohexadiene: Similar structure but without the methyl group.
Uniqueness
1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups.
Properties
CAS No. |
75658-57-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3/t9-/m0/s1 |
InChI Key |
AAIXZDBTEWDLSG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H]1CC=C(C=C1)C(C)C |
Canonical SMILES |
CC1CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


